![molecular formula C20H19N5OS B6490578 N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide CAS No. 1358919-51-3](/img/structure/B6490578.png)
N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
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Description
1,2,4-Triazole derivatives and quinoxaline derivatives are important classes of heterocyclic compounds. They have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising cytotoxic activity against various cancer cell lines .
Synthesis Analysis
These compounds are typically synthesized via aromatic nucleophilic substitution reactions . For example, 1,2,4-triazole derivatives can be synthesized by reacting 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
These compounds have been subjected to various chemical reactions during their synthesis. For example, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol leads to the formation of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Mechanism of Action
Target of Action
The primary target of N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is DNA . The compound intercalates with DNA, which is a common mechanism of action for many anticancer and antimicrobial agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways involved in dna replication and transcription . Disruption of these processes can lead to cell death, explaining the compound’s potential as an anticancer agent .
Result of Action
The result of the compound’s action is the disruption of DNA structure and function . This can lead to the inhibition of cell proliferation and ultimately cell death, which is beneficial in the context of cancer treatment . Some derivatives of the compound have shown promising anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)14-7-9-15(10-8-14)22-18(26)11-27-20-19-24-21-12-25(19)17-6-4-3-5-16(17)23-20/h3-10,12-13H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCGTOJLPRLWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide |
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